
8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile” is a chemical compound with the molecular formula C11H6BrClN2. It has a molecular weight of 281.54 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The molecule is substituted with bromine, chlorine, and a methyl group at positions 8, 4, and 7 respectively, and a carbonitrile group at position 3 .Applications De Recherche Scientifique
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . The lipophilic properties of substituents on the C-7 and C-8 quinoline ring can increase COX-2 inhibitory potency and selectivity, which is important in cancer treatment .
Antioxidant Activity
Quinoline compounds also exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory Activity
Quinoline derivatives have demonstrated anti-inflammatory properties . Inflammation is a biological response to harmful stimuli, and anti-inflammatory compounds can help reduce this response.
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes.
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity .
Antituberculosis Activity
Quinoline compounds have demonstrated antituberculosis activity . Tuberculosis (TB) is a potentially serious infectious disease that mainly affects your lungs.
Antimicrobial Activity
Quinoline and its derivatives have shown a broad spectrum of bio-responses, including antimicrobial activity . They can be used to create compounds with wide-ranging pharmacological activities .
Industrial Chemistry
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has versatile applications in the fields of industrial and synthetic organic chemistry .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile are currently unknown. This compound belongs to the quinoline family, which is known to interact with a variety of biological targets . .
Mode of Action
Without specific information on the targets of 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile, it’s challenging to describe its precise mode of action. Quinolines generally can participate in both electrophilic and nucleophilic substitution reactions , which could potentially alter the function of their targets.
Propriétés
IUPAC Name |
8-bromo-4-chloro-7-methylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2/c1-6-2-3-8-10(13)7(4-14)5-15-11(8)9(6)12/h2-3,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMIQPSJPFIRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3015428.png)

![3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3015432.png)
![1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3015433.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3015434.png)
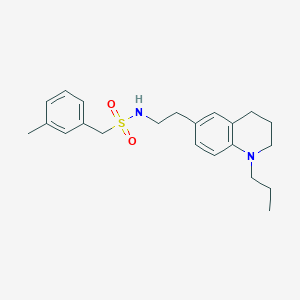
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B3015436.png)
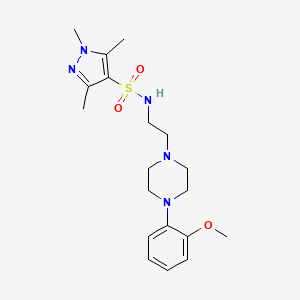
![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)
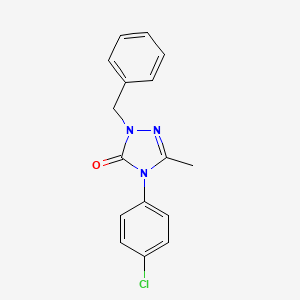
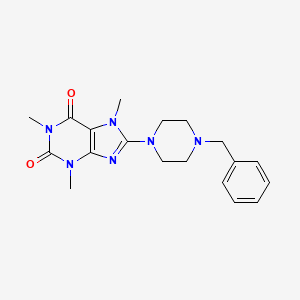
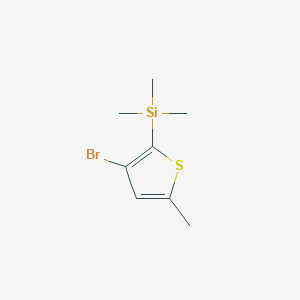

![N-(3-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B3015451.png)